Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Reaction Studies

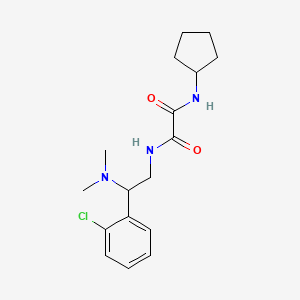

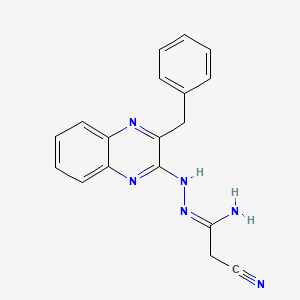

Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate serves as a precursor in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, it can undergo condensation with anilines to afford 4,4,4-trifluoro-3-oxobutaneanilides, which are precursors to 4-(trifluoromethyl)-2-quinolinones. This process can be optimized by a "watering protocol" where water is added to the reaction mixture to enhance the yield and avoid undesired by-products (Marull, Lefebvre, & Schlosser, 2004). Moreover, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized through reactions with ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. These compounds, upon undergoing intramolecular cyclization, yield a series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Reaction Mechanisms and Kinetic Studies

The compound also plays a crucial role in understanding reaction mechanisms and kinetics in organic chemistry. For example, a kinetic study focused on the synthesis of 4-hydroxyquinoline in supercritical ethanol from ethyl 3-(phenylimino)-butanoate demonstrated the importance of reaction conditions, such as temperature and pressure, in achieving high yields. The study highlighted a mechanism involving a reversible elimination of ethanol from the reactant, yielding a ketene intermediate, followed by an irreversible ring closure into quinoline (Takebayashi, Furuya, & Yoda, 2016).

Synthesis of Heterocyclic Compounds

Additionally, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, has been identified as a highly versatile intermediate for the synthesis of a wide array of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from the diazoketoester, showcasing the compound's utility in expanding the chemical space of trifluoromethylated heterocycles (Honey, Pasceri, Lewis, & Moody, 2012).

Applications in Material and Pharmaceutical Synthesis

The compound's utility extends to material science and pharmaceutical synthesis, where its derivatives serve as intermediates for the production of high-value chemicals. For example, ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, derived from ethyl 4,4,4-trifluoro-2-butynote, is used in reactions with terminal alkynes to afford (2Z)-en-4-ynoic acid derivatives containing a trifluoromethyl group, demonstrating the compound's role in synthesizing complex molecular architectures (Qing & Zhang, 1997).

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methyl-3-phenyliminobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-3-19-12(18)9(2)11(13(14,15)16)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPDPFVEBBHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=NC1=CC=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2799109.png)

![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)

![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)

![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)